Endometriosis is a condition where endometrial tissue grows outside the uterus. Desogestrel's ability to suppress ovulation and endometrial growth makes it a valuable tool for researchers. Studies investigate how desogestrel impacts endometrial tissue characteristics, inflammation, and pain associated with endometriosis Source: Björkenstam et al., 2010: .
Desogestrel's influence on the endometrium extends to research on endometrial cancer. Studies explore how desogestrel might affect endometrial cell proliferation and potentially reduce the risk of endometrial cancer in high-risk groups Source: Lacey et al., 2002: .
Desogestrel is a synthetic progestin, primarily used in hormonal contraceptives. Its chemical structure is characterized by the formula CHO, with a molar mass of approximately 310.473 g/mol. Desogestrel is a derivative of 19-nortestosterone and is known for its high progestational activity with minimal androgenic effects. It acts as a prodrug, being metabolized into its active form, etonogestrel, which exhibits stronger biological activity.
Desogestrel's primary mechanism of action in contraception involves thickening cervical mucus, making it difficult for sperm to reach the egg. It might also suppress ovulation in some cases.
For menopausal symptom relief, Desogestrel works by replacing or supplementing the declining levels of progesterone in the body. Progesterone helps regulate the menstrual cycle and alleviate symptoms like hot flashes and vaginal dryness.
Desogestrel is generally well-tolerated, but like any medication, it can cause side effects. Common side effects include irregular bleeding, breast tenderness, headaches, and mood changes [].
Serious risks associated with Desogestrel use are uncommon but include blood clots, stroke, and liver problems []. It's important to consult with a healthcare professional before using Desogestrel to understand the individual risks and benefits.
Desogestrel undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and converted primarily in the liver and intestines through hydroxylation at the C3 position to form etonogestrel. This transformation is crucial as etonogestrel possesses the desired progestational effects while maintaining low androgenic activity. The elimination of desogestrel occurs mainly through renal pathways, with metabolites excreted in urine and feces.
Desogestrel functions by selectively binding to progesterone receptors, mimicking the action of natural progesterone. Its primary biological activities include:
The active metabolite, etonogestrel, enhances these effects and contributes to its efficacy as a contraceptive agent.
The total synthesis of desogestrel involves complex organic reactions. Notable methods include:
Research indicates that total synthesis can require numerous steps (up to 18) with varying yields depending on the method employed.
Desogestrel is primarily utilized in:
The compound's favorable lipid profile and minimal impact on cholesterol levels make it an attractive option for many users .
Desogestrel has several known interactions that can affect its efficacy:
Understanding these interactions is essential for optimizing contraceptive effectiveness and managing potential side effects.
Desogestrel shares structural and functional similarities with several other progestins. Here are some notable comparisons:
| Compound Name | Progestational Activity | Androgenic Activity | Unique Features |
|---|---|---|---|
| Etonogestrel | High | Very Low | Active metabolite of desogestrel |
| Levonorgestrel | High | Moderate | More androgenic than desogestrel |
| Norethisterone | High | Moderate | Used in various hormonal therapies |
| Medroxyprogesterone | High | Low | Commonly used in injectables |
| Drospirenone | High | Low | Anti-androgenic properties |
Desogestrel's unique profile lies in its high progestational activity coupled with minimal androgenic effects, making it particularly suitable for users who may experience side effects from more androgenic progestins.
The synthetic development of desogestrel represents a significant milestone in contraceptive steroid chemistry, with its synthesis first achieved by Organon International in the Netherlands in 1972 [1]. The compound was subsequently described in the scientific literature in 1975, marking the beginning of its journey as a third-generation oral contraceptive [1].
The historical evolution of desogestrel synthesis has been characterized by the progression from traditional hemi-synthesis approaches to more sophisticated total synthesis methodologies. Early synthetic efforts focused on addressing the fundamental challenge that desogestrel contains a carbon-13 ethyl group, which does not occur naturally in steroids derived from the biological steroid pool [2]. This synthetic constraint necessitated the development of novel approaches for introducing this crucial structural feature.
The pioneering work by Zeelen and colleagues established the foundation for carbon-13 ethyl group introduction through intramolecular hypoiodite oxidation [2]. This methodology involved the lead tetraacetate-mediated oxidation of iodine to generate acetyl hypoiodite, which subsequently reacted with carbon-11 beta-hydroxyl groups to initiate a complex cascade reaction. The process resulted in the formation of a lactone intermediate that could be converted to the desired carbon-13 ethyl steroid through Grignard addition followed by Wolff-Kishner reduction, achieving an overall yield of 83 percent from the lactone intermediate [2].
Subsequent developments in the 1990s and 2000s witnessed the emergence of more sophisticated catalytic approaches. Tietze and Krimmelbein developed an innovative enantioselective total synthesis utilizing a double Heck reaction sequence [3] [4]. This approach employed palladium-catalyzed reactions to construct the tetracyclic steroid core through consecutive intermolecular and intramolecular Heck reactions, demonstrating the power of modern transition metal catalysis in steroid synthesis.
The work of Corey and colleagues introduced chiral oxazaborolidinium catalysts for the enantioselective synthesis of both estrone and desogestrel [5] [6]. This methodology represented a significant advance in asymmetric synthesis, enabling the preparation of enantiomerically pure steroid products through catalytic asymmetric cycloaddition reactions. The synthesis of desogestrel was accomplished using a similar strategy from diene 5 and alpha,beta-enal 11 via intermediates 12-17, demonstrating the versatility of the chiral catalyst system [6].
More recent developments have focused on combined synthesis routes that enable the preparation of both desogestrel and its metabolite etonogestrel from common intermediates [7] [8]. These approaches utilize dithioacetal protecting groups and Grignard reactions for the key carbon-13 ethyl group installation, representing a more efficient utilization of synthetic intermediates for commercial production.
The catalytic methodologies employed in desogestrel synthesis have evolved significantly, incorporating advanced transition metal catalysis, asymmetric catalysis, and specialized organometallic reagents to achieve the complex transformations required for this challenging steroid target.
Palladium catalysis has emerged as a cornerstone technology in modern desogestrel synthesis. The double Heck reaction approach developed by Tietze represents one of the most sophisticated applications of palladium catalysis in steroid chemistry [3] [4]. This methodology involves the sequential use of intermolecular and intramolecular Heck reactions to construct the tetracyclic steroid framework. The intermolecular Heck reaction between a chiral bicycle and vinyliodide proceeds with high diastereoselectivity, while the subsequent intramolecular Heck reaction forms the tetracyclic ring system with excellent efficiency [4].
The ligand selection in these palladium-catalyzed processes is crucial for achieving optimal selectivity and reactivity. Recent advances in palladium-catalyzed divergent synthesis have demonstrated the importance of ligand-controlled chemoselectivity, where different phosphine ligands can direct the reaction toward different products [9]. For example, the use of Xantphos ligand in toluene promotes selective carbonylation of carbon-bromine bonds, while DPPF in DMSO facilitates carbonylation of carbon-oxygen bonds with high selectivity [9].
The development of chiral oxazaborolidinium catalysts represents a breakthrough in the enantioselective synthesis of steroid natural products [5] [6]. These catalysts enable highly enantioselective cycloaddition reactions that establish the correct absolute stereochemistry early in the synthetic sequence. The catalyst system demonstrates remarkable efficiency, allowing for the preparation of enantiomerically pure estrone in eight steps and desogestrel through a similar strategic approach [6].
The asymmetric approach addresses one of the fundamental challenges in steroid synthesis: the control of multiple stereocenters. The steroid backbone typically contains six asymmetric carbon centers, theoretically leading to 64 possible stereoisomers [2]. The use of asymmetric catalysis dramatically reduces this complexity by establishing the correct stereochemical relationships from the outset of the synthesis.
Organolithium and Grignard reagents play essential roles in key bond-forming reactions throughout desogestrel synthesis. The ethynylation reaction, which introduces the carbon-17 alkyne functionality, typically employs lithium acetylide reagents generated from trimethylsilylacetylene and hexyllithium [10]. This reaction proceeds under carefully controlled conditions at temperatures between -5°C and 0°C, achieving yields of up to 89 percent [10].
The Grignard reaction strategy for carbon-13 ethyl group installation utilizes ethylmagnesium bromide addition to lactone intermediates [8] [11]. This approach has been extensively validated in both laboratory and industrial settings, providing a reliable method for introducing the crucial carbon-13 ethyl substituent. The reaction conditions typically involve ethereal solvents and controlled temperatures to ensure optimal selectivity and yield.
Several specialized catalytic systems have been developed for specific transformations in desogestrel synthesis. Raney nickel catalysis is employed for selective hydrogenation and reduction reactions, particularly in the conversion of nitrogen-3 compounds to nitrogen-2 compounds with good chemoselectivity [12]. The reaction conditions are carefully controlled to prevent over-reduction and maintain the integrity of sensitive functional groups.
Boron trifluoride etherate serves as an effective catalyst for acetal protection reactions, operating under mild conditions (10-15°C) with high selectivity for the desired protective group installation [13]. This catalytic system enables the protection of carbonyl groups as dithioacetals, which can be selectively deprotected later in the synthesis using periodic acid under controlled conditions.
The purification of desogestrel through recrystallization represents a critical aspect of both laboratory synthesis and industrial production. The optimization of recrystallization techniques directly impacts product purity, yield recovery, and the overall economic viability of the manufacturing process.
The choice of solvent system is fundamental to successful recrystallization of desogestrel. The hexane-methanol system has proven particularly effective, enabling the dissolution of desogestrel at elevated temperatures (60°C) followed by controlled cooling to 0°C in an ice bath [10]. This temperature gradient promotes the formation of high-quality crystals while minimizing the retention of impurities in the crystal lattice. The process achieves yield recoveries of up to 89 percent with high purity levels [10].
Toluene has been explored as an alternative recrystallization solvent, particularly for crystal form optimization [14]. The choice between different crystal forms can significantly impact the physical properties of the final product, including dissolution rate, stability, and bioavailability. Studies have demonstrated that 5 grams of desogestrel can be effectively recrystallized from 50 milliliters of toluene at room temperature, although the yield recovery is variable depending on the specific crystal form desired [14].
Mixed solvent systems incorporating organic acids, alcohols, and water have shown promise for industrial-scale applications [15]. These systems offer enhanced refining capabilities and can be optimized for specific impurity profiles commonly encountered in large-scale synthesis. The use of mixed solvents enables fine-tuning of the solubility characteristics to achieve optimal separation of desogestrel from structurally related impurities.
Precise temperature control during recrystallization is essential for achieving optimal crystal quality and yield recovery. The standard protocol involves heating the desogestrel solution to achieve complete dissolution, followed by controlled cooling to promote nucleation and crystal growth [16]. The cooling rate significantly influences crystal size distribution and purity, with slower cooling generally producing larger, more pure crystals.
The use of ice bath cooling (0-5°C) has proven particularly effective for the final crystallization step [10]. This approach ensures complete precipitation of the desired product while maintaining impurities in solution. The extended cooling period allows for equilibration and the formation of thermodynamically stable crystal forms.
Industrial applications have explored programmable cooling profiles that optimize both yield and crystal quality. These approaches involve multiple temperature plateaus that allow for controlled nucleation followed by growth phases, resulting in more uniform crystal size distributions and improved filtration characteristics.
Recent developments in desogestrel purification have incorporated advanced techniques beyond traditional recrystallization. Solvent recovery and recycling systems have been implemented to address both economic and environmental concerns [17]. These systems enable the recovery and reuse of expensive organic solvents while minimizing waste generation.
The implementation of crystallization studies in transdermal formulation development has provided insights into the relationship between crystal form and dissolution behavior [18]. These studies have demonstrated that the saturation solubility of desogestrel is significantly influenced by the choice of matrix and can be enhanced through the use of appropriate solubilizing agents.
Quality control measures during recrystallization include real-time monitoring of crystal formation using process analytical technology. These approaches enable the optimization of crystallization conditions based on continuous feedback regarding crystal quality and purity levels [19].
The transition from laboratory synthesis to industrial-scale production of desogestrel presents numerous challenges that span technical, economic, regulatory, and environmental considerations. These challenges have driven significant innovation in process development, quality control, and manufacturing technology.
One of the primary challenges in industrial desogestrel production relates to the reliable supply and cost management of raw materials. The synthesis typically relies on phytosterols as starting materials, which are subject to agricultural supply chain variabilities and seasonal price fluctuations [20]. The economic feasibility of industrial bioprocesses for steroid production is often limited by low sterol conversion yields and inadequate product selectivity [21].
The development of alternative starting materials and synthetic routes has become a strategic priority for manufacturers. Biotechnology approaches utilizing engineered mycobacterial strains have shown promise for improving sterol conversion efficiency [22]. These biological systems can achieve more than 85 percent conversion of steroids and active pharmaceutical ingredients through biocatalysis or biotransformation strategies [22].
Supply chain diversification has emerged as a key risk mitigation strategy. Manufacturers have established relationships with multiple suppliers across different geographic regions to ensure continuity of raw material supply. This approach helps insulate production from regional disruptions while providing leverage in cost negotiations.
The scaling of desogestrel synthesis from laboratory to industrial scale presents significant technical challenges, particularly in the area of heat transfer and temperature control. Many of the catalytic reactions employed in desogestrel synthesis are highly temperature-sensitive and require precise control to maintain selectivity and yield [23].
Large-scale reactors present inherent challenges in achieving uniform temperature distribution, particularly during highly exothermic reactions such as Grignard additions and hydrogenation processes. The implementation of advanced process control systems, including distributed temperature sensors and adaptive heating/cooling systems, has become essential for maintaining reaction conditions within acceptable limits.
Process intensification techniques have been employed to address scalability challenges. These approaches focus on increasing the efficiency of heat and mass transfer through reactor design optimization, enhanced mixing systems, and the use of continuous processing technologies. Continuous processing offers particular advantages for highly reactive systems by enabling better control of residence time and reaction conditions [24].
Industrial-scale production of desogestrel requires sophisticated quality control systems to ensure compliance with regulatory standards for active pharmaceutical ingredients. The complexity of the steroid structure and the multiple synthetic steps create numerous opportunities for the formation of related substances and impurities [25].
Advanced analytical methods including high-performance liquid chromatography, gas chromatography, and mass spectrometry are employed for comprehensive impurity profiling [19]. These analytical techniques must be validated and qualified for use in regulatory submissions, requiring extensive method development and validation studies.
The implementation of Quality by Design principles has become standard practice in industrial desogestrel production [24]. This approach involves the systematic identification of critical quality attributes and critical process parameters, followed by the development of control strategies that ensure consistent product quality. Real-time monitoring systems enable continuous assessment of product quality throughout the manufacturing process.
Impurity control strategies encompass both process optimization and downstream purification. Process optimization focuses on minimizing impurity formation through careful control of reaction conditions, while purification strategies employ multiple complementary techniques including crystallization, chromatography, and specialized separation methods.
The environmental impact of large-scale desogestrel production has become an increasingly important consideration for manufacturers. Traditional synthetic approaches often involve the use of large quantities of organic solvents, heavy metals, and other environmentally problematic reagents [20].
Green chemistry principles have been increasingly incorporated into industrial desogestrel synthesis. These approaches focus on the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the implementation of atom-economical reactions that minimize waste generation [17].
Solvent recovery and recycling systems have been implemented to reduce environmental impact while improving economic efficiency. A recent example involves the optimization of desogestrel purification processes to enable direct reuse of distilled solvents without requiring additional purification through solvent recovery units [17]. This approach reduces both environmental impact and production costs while maintaining product quality standards.
The development of biotechnological approaches for steroid production offers potential environmental advantages through the use of renewable feedstocks and milder reaction conditions [26]. However, these approaches also present challenges in terms of process scalability and product recovery that require continued development.
Industrial desogestrel production must comply with stringent regulatory requirements including current Good Manufacturing Practice guidelines and quality standards established by regulatory authorities worldwide [27]. These requirements encompass all aspects of production from facility design and qualification to process validation and ongoing quality monitoring.
Technology transfer from laboratory development to industrial production requires comprehensive documentation and validation of all process steps. This includes the establishment of proven acceptable ranges for critical process parameters, validation of analytical methods, and demonstration of process capability and control [24].
The implementation of process analytical technology has become essential for meeting regulatory expectations for process understanding and control. These systems enable real-time monitoring of critical process parameters and quality attributes, providing the data necessary to demonstrate process control and product quality consistency.
The physicochemical characterization of desogestrel reveals critical properties that influence its pharmaceutical behavior and formulation development. This synthetic progestational hormone exhibits distinctive thermal, solubility, and lipophilicity characteristics that are fundamental to understanding its performance in pharmaceutical applications.
Desogestrel demonstrates well-defined thermal characteristics that are essential for pharmaceutical processing and storage stability. The compound exhibits a melting point of 109-110°C [1] [2] [3], indicating moderate thermal stability under normal storage conditions. This melting point range is consistent across multiple analytical determinations and provides a reliable identifier for compound purity assessment.
The thermal behavior of desogestrel follows patterns typical of crystalline steroid compounds. European Pharmacopoeia specifications indicate that desogestrel maintains its crystalline structure as a white or almost white, crystalline powder [4], with specific optical rotation of +53 to +57 degrees [4] when measured in anhydrous ethanol solution. This optical activity provides additional confirmation of the compound's stereointegrity and crystalline organization.
Storage recommendations specify maintenance at -20°C [2] to preserve long-term stability, indicating sensitivity to elevated temperatures. The compound's thermal decomposition characteristics have not been extensively documented in the available literature, though related steroid compounds typically begin degradation processes at temperatures significantly above their melting points.
Desogestrel exhibits a characteristic solubility profile that reflects its lipophilic steroid structure. The compound demonstrates practical insolubility in water with a reported aqueous solubility of 0.5 mg/L [5] [6], which classifies it as a poorly water-soluble pharmaceutical compound.
In contrast, desogestrel shows excellent solubility in organic solvents. The compound is very soluble in methanol and freely soluble in anhydrous ethanol and methylene chloride [4]. Quantitative solubility data indicates 62 mg/mL solubility in dimethyl sulfoxide (DMSO) [6], equivalent to 199.69 mM concentration. Additional organic solvents supporting dissolution include acetonitrile [5], acetone [7], and dichloromethane [7].
| Solvent | Solubility Classification | Quantitative Data |
|---|---|---|
| Water | Practically insoluble | 0.5 mg/L [5] [6] |
| Methanol | Very soluble | Not specified [4] |
| Anhydrous Ethanol | Freely soluble | Not specified [4] |
| Methylene Chloride | Freely soluble | Not specified [4] |
| DMSO | Soluble | 62 mg/mL [6] |
| Acetonitrile | Soluble | Not specified [5] |
| Acetone | Soluble | Not specified [7] |
| Dichloromethane | Soluble | Not specified [7] |
This solubility pattern facilitates analytical method development and formulation strategies, particularly for extraction procedures and chromatographic analyses. The extensive solubility in organic solvents enables various analytical techniques while the poor aqueous solubility necessitates specialized formulation approaches for pharmaceutical applications.
Desogestrel exhibits high lipophilicity with a logarithmic partition coefficient (log P) of 5.6 [5] in the octanol-water system. This value indicates strong preference for lipophilic environments over aqueous phases, consistent with the compound's steroid structure and limited water solubility.
The distribution coefficient at physiological pH (log D₇.₄) of 5.92 [8] demonstrates that desogestrel maintains its lipophilic character under physiological conditions. This elevated partition coefficient classifies desogestrel among highly lipophilic pharmaceutical compounds, with implications for membrane permeability, tissue distribution, and formulation requirements.
| Lipophilicity Parameter | Value | Classification |
|---|---|---|
| Log P (octanol/water) | 5.6 [5] | Highly lipophilic |
| Log D₇.₄ | 5.92 [8] | Highly lipophilic |
| Water Solubility | 0.5 mg/L [5] | Poorly soluble |
The high partition coefficient values correlate directly with the observed solubility characteristics and support the compound's ability to partition into lipophilic biological membranes. These properties influence pharmacokinetic behavior, particularly absorption and distribution processes, and guide formulation strategies for optimal bioavailability.
The lipophilicity profile indicates potential for bioaccumulation tendencies, as compounds with log P values exceeding 5.0 are typically associated with enhanced lipid solubility and potential tissue accumulation [8]. This characteristic necessitates careful consideration in dosage form design and therapeutic monitoring protocols.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₂H₃₀O [9] [2] [10] | Steroid backbone structure |
| Molecular Weight | 310.47 g/mol [6] [9] [2] | Moderate molecular size |
| Melting Point | 109-110°C [1] [2] [3] | Thermal stability indicator |
| Density | 1.0169 g/cm³ [2] | Physical density reference |
| Optical Rotation | +53 to +57° [4] | Stereochemical purity |
Health Hazard;Environmental Hazard